

In-Depth Technical Guide: 3,6-Dimethoxy vs. 4,5-Dimethoxy Anthranilic Acid

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Compound of Interest

Compound Name: 2-Amino-3,6-dimethoxybenzoic acid

CAS No.: 50472-10-1

Cat. No.: B187045

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Executive Summary

This guide provides a rigorous technical comparison between 3,6-dimethoxy anthranilic acid (**2-amino-3,6-dimethoxybenzoic acid**) and 4,5-dimethoxy anthranilic acid (2-amino-4,5-dimethoxybenzoic acid). While both are isomers of

, their utility in medicinal chemistry diverges sharply due to distinct electronic and steric profiles.

- 4,5-Dimethoxy Anthranilic Acid is the industrial "workhorse," serving as the primary scaffold for 6,7-dimethoxyquinazoline EGFR inhibitors (e.g., Gefitinib, Erlotinib). Its reactivity is governed by standard electronic donation from the methoxy groups, facilitating nucleophilic attacks at the amine and electrophilic substitutions on the ring.
- 3,6-Dimethoxy Anthranilic Acid is a "specialist" intermediate. Its unique 3,6-substitution pattern creates significant steric hindrance ("buttressing effect") and alters the acidity of the carboxylic group (pKa ~1.61 vs. ~4.8). It is primarily employed in the synthesis of sterically crowded triptycenes, specific flavones (e.g., 3,6-dimethoxyapigenin), and research-grade acridones.

Part 1: Chemical Identity & Physical Properties

The drastic difference in acidity (pKa) is the most critical physical distinction, driven by the ortho-effect in the 3,6-isomer.

Comparative Data Table

Property	4,5-Dimethoxy Anthranilic Acid	3,6-Dimethoxy Anthranilic Acid
IUPAC Name	2-Amino-4,5-dimethoxybenzoic acid	2-Amino-3,6-dimethoxybenzoic acid
CAS Number	19883-83-1	15558-45-9 (or 50472-10-1)
Molecular Weight	197.19 g/mol	197.19 g/mol
pKa (COOH)	~4.8 (Standard Benzoic Acid range)	1.61 (Highly Acidic)
Melting Point	170–172 °C	84–85 °C (lower due to intramolecular H-bonding)
Steric Environment	Open at ortho positions (3,6); accessible COOH.	Crowded at ortho positions (3,6); hindered COOH.
Primary Application	EGFR Inhibitors (Quinazolines)	Triptycenes, Flavones, Benzyne generation

Electronic & Steric Analysis

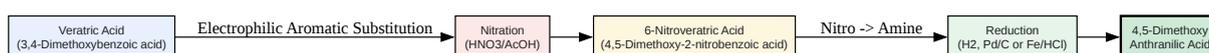
- 4,5-Isomer: The methoxy groups are meta and para to the carboxylic acid. They exert a mesomeric donating effect (+M), slightly increasing the electron density of the ring but not significantly perturbing the geometry of the carboxylate.
- 3,6-Isomer: The 6-methoxy group is ortho to the carboxylic acid. This creates a "Steric Inhibition of Resonance" (SIR), forcing the carboxyl group out of planarity with the benzene ring. This deconjugation, combined with the proximity of the electronegative oxygen, dramatically increases acidity (lowering pKa to 1.61) and stabilizes the zwitterionic form. The 3-methoxy group crowds the amine, reducing its nucleophilicity compared to the 4,5-isomer.

Part 2: Synthetic Pathways

The synthesis of these isomers requires different starting materials to achieve the correct substitution patterns.

Pathway A: 4,5-Dimethoxy Anthranilic Acid (The Veratric Route)

This is the standard industrial route, starting from widely available veratric acid (3,4-dimethoxybenzoic acid).



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Caption: Synthesis of 4,5-dimethoxy anthranilic acid via nitration of veratric acid.

Pathway B: 3,6-Dimethoxy Anthranilic Acid (The Steric Route)

Synthesis is more complex due to the need to place substituents at the 3 and 6 positions. A common route involves the oxidation of 2,5-dimethoxyacetophenone or nitration of 2,5-dimethoxybenzoic acid.



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Caption: Synthesis of 3,6-dimethoxy anthranilic acid requiring regioselective control.

Part 3: Medicinal Chemistry & Applications[1][2][3][4][5][6]

The "Workhorse": 4,5-Dimethoxy Anthranilic Acid in EGFR Inhibitors

The 4,5-isomer is the direct precursor to the 6,7-dimethoxyquinazoline core found in blockbuster drugs like Gefitinib (Iressa) and Erlotinib (Tarceva).

- Mechanism: The anthranilic acid is cyclized with formamide (Niementowski reaction) to form the quinazolinone. The 4,5-dimethoxy pattern on the acid becomes the 6,7-dimethoxy pattern on the quinazoline ring.
- SAR Rationale: The electron-donating methoxy groups at 6 and 7 increase the electron density of the pyrimidine ring, enhancing binding affinity to the ATP-binding pocket of the EGFR kinase domain.

The "Specialist": 3,6-Dimethoxy Anthranilic Acid in Triptycenes & Flavones

The 3,6-isomer is used when steric bulk or specific electronic properties are required.

- Benzyne Generation: Diazotization of 3,6-dimethoxy anthranilic acid yields 3,6-dimethoxybenzyne. This highly reactive intermediate is trapped with dienes (like anthracene) to form triptycenes, which are rigid, three-dimensional scaffolds used in molecular machines and materials science.
- Flavone Synthesis: It serves as a precursor for 3,6-dimethoxyapigenin, a bioactive flavone. The synthesis involves the Baker-Venkatarman rearrangement, where the 3,6-substitution pattern is critical for the final biological activity (e.g., antioxidant or anti-inflammatory effects).

Part 4: Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethoxy Anthranilic Acid

Adapted from standard nitration/reduction protocols.

Reagents: Veratric acid (3,4-dimethoxybenzoic acid), Nitric acid (HNO₃), Acetic acid, Palladium on Carbon (Pd/C), Hydrogen gas.

- Nitration:
 - Dissolve 100g of veratric acid in 200 mL of glacial acetic acid.

- Cool to 10°C. Slowly add 65% HNO₃ (1.2 eq) dropwise, maintaining temperature below 20°C to prevent over-nitration.
- Stir for 2 hours. Pour into ice water. Filter the yellow precipitate (6-nitroveratric acid).
- Yield: ~85%.^[1]
- Reduction:
 - Dissolve the nitro compound in ethanol. Add 10% Pd/C catalyst (5 wt%).
 - Hydrogenate at 40 psi (H₂) for 4 hours at room temperature.
 - Filter through Celite to remove catalyst.^[2] Concentrate the filtrate.
 - Purification: Recrystallize from water/ethanol.
 - Result: 4,5-dimethoxy anthranilic acid (White/pale yellow solid, MP 170-172°C).

Protocol 2: Cyclization of 3,6-Isomer to Quinazolinone

Note: The 3,6-isomer reacts slower due to steric hindrance.

Reagents: 3,6-dimethoxy anthranilic acid, Formamide, Ammonium acetate.

- Procedure:
 - Mix 1.0g of 3,6-dimethoxy anthranilic acid with 5 mL of formamide.
 - Add 0.1g of ammonium acetate (catalyst).
 - Critical Step: Heat to 160-170°C (higher temperature required than 4,5-isomer) for 6-8 hours. The steric bulk at the 3-position hinders the nucleophilic attack of the amine on the formamide.
 - Cool to room temperature. Pour into 20 mL of ice water.
 - Filter the precipitate.^{[3][2]}

- Result: 5,8-dimethoxyquinazolin-4(3H)-one.

References

- Medicinal Chemistry of Anthranilic Acid Derivatives: Prasher, P., & Sharma, M. (2021). Drug Development Research.
- Synthesis of 6-Methoxyanthranilic Acid (Analogous Route): Warrener, R. N., et al. (1980). Australian Journal of Chemistry.
- pKa Values of Benzoic Acid Derivatives: Williams, R. pKa Data Compilation.
- Synthesis of Quinazolinones (Niementowski Reaction): Wang, et al. (2011). Indian Journal of Chemistry.
- Triptycene Synthesis from Anthranilic Acids: Zhao, L. (2020). Practical Synthesis of 9-substituted Triptycene Derivatives.

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Sources

- 1. WO2011098386A1 - Process for the preparation of an anthranilic acid derivative - Google Patents [patents.google.com]
- 2. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 3. In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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